2-(Pyridin-2-yloxy)benzaldehyd

Übersicht

Beschreibung

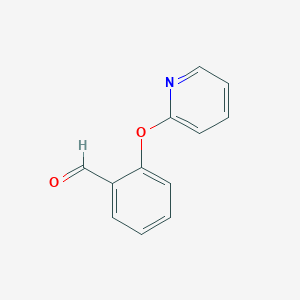

2-(Pyridin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C12H9NO2. It is characterized by the presence of a benzaldehyde moiety linked to a pyridine ring through an oxygen atom.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-2-yloxy)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Wirkmechanismus

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.03 (iLOGP), 1.85 (XLOGP3), 2.69 (WLOGP), 1.47 (MLOGP), and 2.68 (SILICOS-IT), indicating its potential to cross biological membranes . These properties may impact the bioavailability of the compound, influencing its pharmacological effects.

Vorbereitungsmethoden

The synthesis of 2-(Pyridin-2-yloxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde attacks the chloropyridine, resulting in the formation of the desired product .

Analyse Chemischer Reaktionen

2-(Pyridin-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Vergleich Mit ähnlichen Verbindungen

2-(Pyridin-2-yloxy)benzaldehyde can be compared with other similar compounds, such as:

2-(Pyridin-2-yl)benzaldehyde: Lacks the oxygen linkage, which may affect its reactivity and biological activity.

2-(Pyridin-2-yloxy)acetophenone: Contains a ketone group instead of an aldehyde, leading to different chemical properties and applications.

2-(Pyridin-2-yloxy)benzoic acid:

The uniqueness of 2-(Pyridin-2-yloxy)benzaldehyde lies in its specific structure, which allows for versatile chemical transformations and a wide range of applications in various fields .

Biologische Aktivität

2-(Pyridin-2-yloxy)benzaldehyde, with the chemical formula CHNO, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and implications for drug development.

- Chemical Name : 2-(Pyridin-2-yloxy)benzaldehyde

- CAS Number : 141580-71-4

- Molecular Weight : 185.19 g/mol

- Structure : The compound consists of a benzaldehyde moiety substituted with a pyridine ring via an ether linkage.

Research indicates that 2-(Pyridin-2-yloxy)benzaldehyde acts as an inhibitor of specific enzymes, particularly acid ceramidase, which plays a crucial role in sphingolipid metabolism. In studies, it has demonstrated significant inhibitory potency with an IC value as low as 11 nM in cell lysate assays, indicating its potential as a therapeutic agent in diseases related to sphingolipid dysregulation .

Anticancer Activity

Studies have highlighted the compound's anticancer properties. For instance, it has been observed to induce apoptosis in various cancer cell lines by modulating sphingolipid metabolism. The inhibition of acid ceramidase leads to increased levels of ceramide, a known pro-apoptotic lipid .

Antimicrobial Properties

In addition to anticancer effects, 2-(Pyridin-2-yloxy)benzaldehyde exhibits antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways essential for bacterial growth .

Case Studies

- Cell Lysate Assays : A series of experiments were conducted where 2-(Pyridin-2-yloxy)benzaldehyde was tested against human cancer cell lines. Results showed that the compound significantly reduced cell viability at concentrations correlating with its IC values, confirming its role as a potent inhibitor of acid ceramidase .

- Microbial Inhibition Tests : In vitro studies demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 20-50 µg/mL for various strains, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Stability and Degradation

Despite its promising biological activity, stability studies reveal that 2-(Pyridin-2-yloxy)benzaldehyde is prone to degradation under certain conditions. It has been shown to decompose into less active species when stored at room temperature over extended periods. This degradation can affect its efficacy and complicate its use in therapeutic settings .

Eigenschaften

IUPAC Name |

2-pyridin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKZHTQRJYCZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597785 | |

| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141580-71-4 | |

| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.